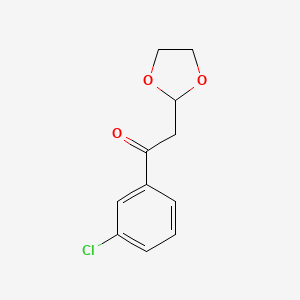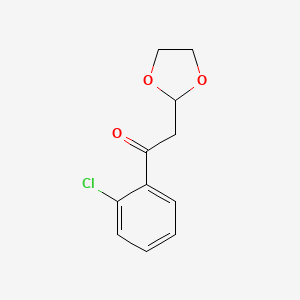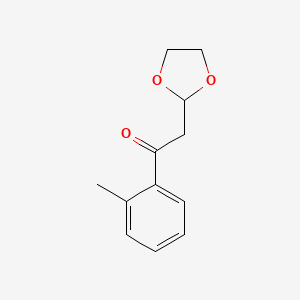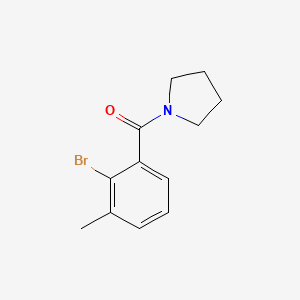![molecular formula C13H8Cl2IN3O2S B1400301 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1116240-01-7](/img/structure/B1400301.png)
2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
“2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential antiviral activity . It is part of the 7H-Pyrrolo[2,3-d]pyrimidines family, which has been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of “2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is characterized by a pyrrolo[2,3-d]pyrimidine scaffold . This scaffold reveals structural features that elicit antiviral activity .Applications De Recherche Scientifique
Structural Analysis and Synthesis
Crystal Structure Determination
The structure of related pyrrolo[2,3-d]pyrimidines, such as 4-amino-7-(2-deoxy-α-D-erythropentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, has been determined, providing insights into the molecular conformation and bonding characteristics of these compounds (Seela, Zulauf, Reuter, & Kastner, 1999).
Nucleoside Synthesis
Synthesis of pyrrolopyrimidine nucleosides, which are closely related to the compound , has been explored, revealing the potential of these compounds in creating nucleoside antibiotics and other bioactive molecules (Hinshaw, Gerster, Robins, & Townsend, 1969).
Chemical Modification and Reactivity
Glycosylation Studies
The synthesis and selective halogen exchange of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin, similar in structure to the compound of interest, have been studied. This research highlights the influence of glyconic protecting groups on the reactivity of the aglycone, a crucial aspect for synthesizing nucleoside analogs (Seela & Driler, 1984).
Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reaction of methyl-5-amino-4-chloro- and 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with various terminal alkynes has been investigated, indicating the potential for creating diverse 4-alkynylpyrrolopyrimidines (Tumkevičius & Masevičius, 2007).
Potential Biochemical Applications
- Antiviral Activity: Research on the synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, which are structurally related to the compound , could offer insights into potential antiviral applications (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).
Orientations Futures
The future directions of research on “2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” could involve further investigation of its antiviral activity, particularly against flaviviruses . Additionally, further development of the compound as a lead compound for FAK-targeted anticancer drug discovery could be a potential future direction .
Propriétés
IUPAC Name |
2,4-dichloro-5-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2IN3O2S/c1-7-2-4-8(5-3-7)22(20,21)19-6-9(16)10-11(14)17-13(15)18-12(10)19/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYBQGYSTLWUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(N=C3Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

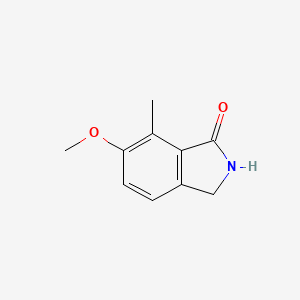
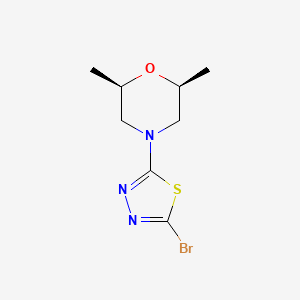
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
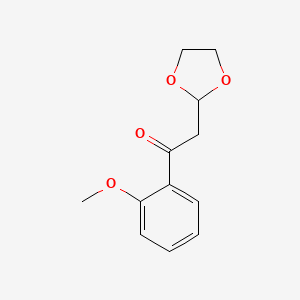
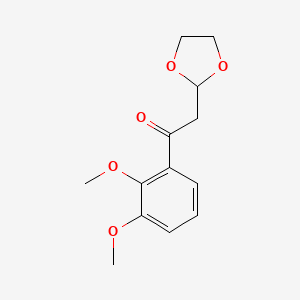
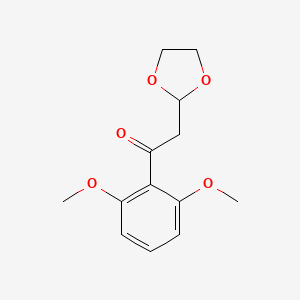
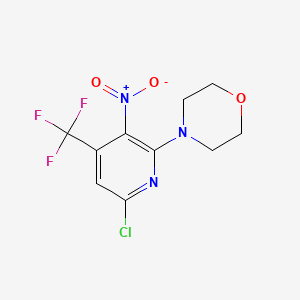
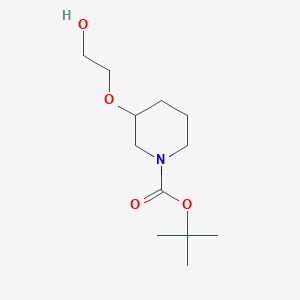
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)
![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)
